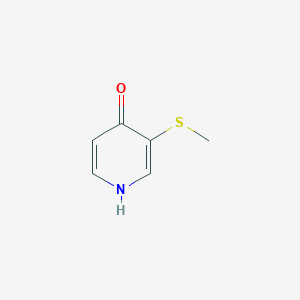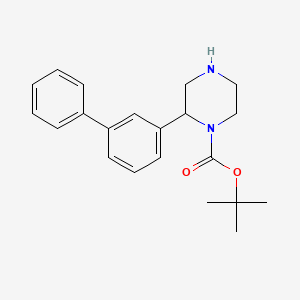
Methyl 5-chloro-2-ethylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-2-ethylnicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with additional chlorine and ethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-ethylnicotinate typically involves the esterification of 5-chloro-2-ethylnicotinic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
5-chloro-2-ethylnicotinic acid+methanolH2SO4Methyl 5-chloro-2-ethylnicotinate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-2-ethylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 5-chloro-2-ethylnicotinic acid.
Reduction: 5-chloro-2-ethylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-chloro-2-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.
Mecanismo De Acción
The mechanism of action of Methyl 5-chloro-2-ethylnicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release nicotinic acid, which is known to act on nicotinic acid receptors. This interaction can lead to various physiological effects, including vasodilation and modulation of lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: Lacks the chlorine and ethyl substituents, making it less hydrophobic.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.
5-chloronicotinic acid: Lacks the ester group, making it more polar.
Uniqueness
Methyl 5-chloro-2-ethylnicotinate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both chlorine and ethyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic targets.
Propiedades
Número CAS |
850864-55-0 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl 5-chloro-2-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |
Clave InChI |
SMBSCRCETRUYSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=N1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
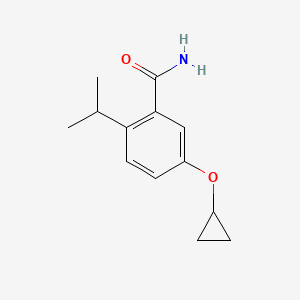
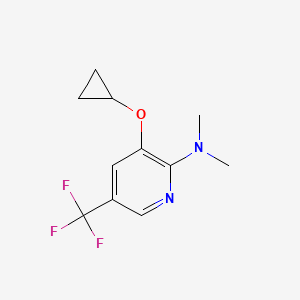
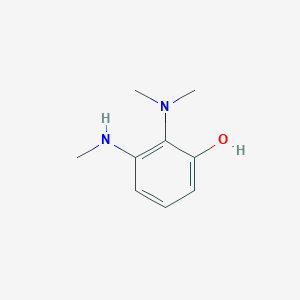
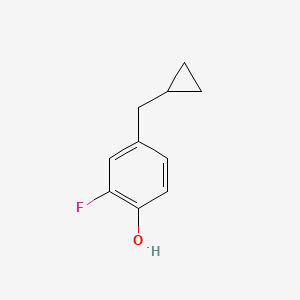
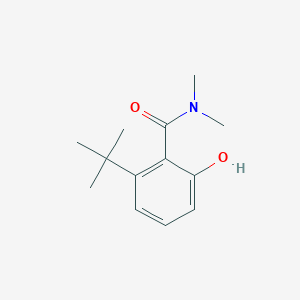
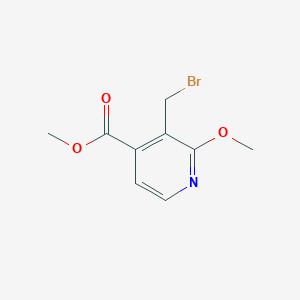
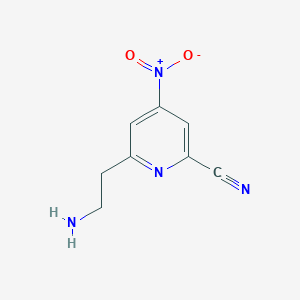
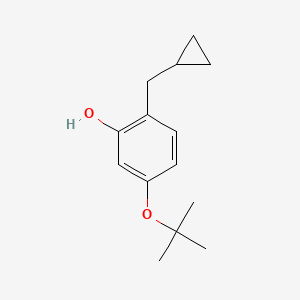
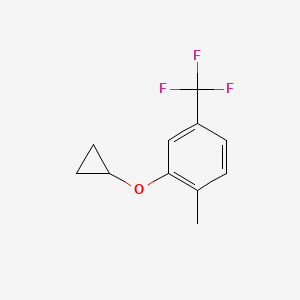
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
